

# Application Note: JB300 in High-Throughput Screening for Drug Discovery

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## Compound of Interest

Compound Name: JB300

Cat. No.: B15621501

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## Introduction

**JB300** is a potent and selective, cell-permeable small molecule inhibitor of the histone acetyltransferase (HAT) p300 (also known as KAT3B). The p300 protein is a critical transcriptional co-activator that plays a central role in a multitude of cellular processes, including cell growth, differentiation, and proliferation, through the acetylation of histone and non-histone proteins.[1] Dysregulation of p300 activity has been implicated in the pathology of various diseases, most notably in cancer, where it supports cancer cell survival and sustained proliferation.[2][3] This makes p300 a compelling therapeutic target for anticancer drug discovery.[2][3][4]

This application note provides a comprehensive overview of the use of **JB300** in high-throughput screening (HTS) campaigns to identify and characterize novel p300 inhibitors. We present detailed protocols for both biochemical and cell-based assays, along with representative data and workflows for a typical HTS campaign.

## Mechanism of Action of p300 and the Role of JB300

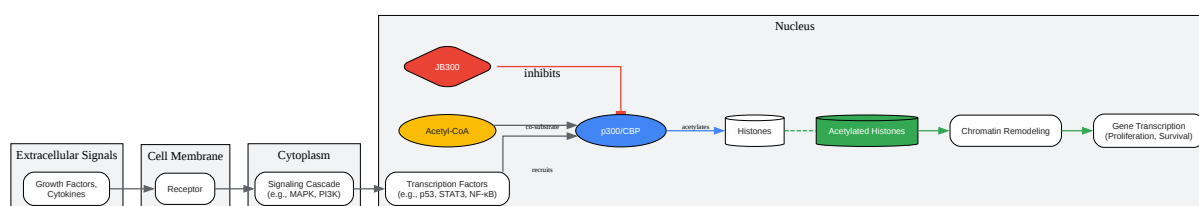
The p300 enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the  $\epsilon$ -amino group of lysine residues on histone tails and other substrate proteins.[5][6] This acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure, which in turn facilitates gene transcription.[1][6] p300 is a large, multi-domain protein that acts as a scaffold, interacting with numerous transcription factors to regulate gene expression.[1][7] Key

signaling pathways influenced by p300 include those governing cell cycle progression, DNA repair, and apoptosis.

**JB300** is a competitive inhibitor that targets the active site of the p300 catalytic domain, preventing the binding of its substrates and subsequent acetylation. By inhibiting p300, **JB300** can modulate the expression of genes involved in cancer cell proliferation and survival, making it a valuable tool for cancer research and a promising candidate for therapeutic development.

## Signaling Pathway

The following diagram illustrates the central role of p300 in gene transcription and the inhibitory effect of **JB300**.

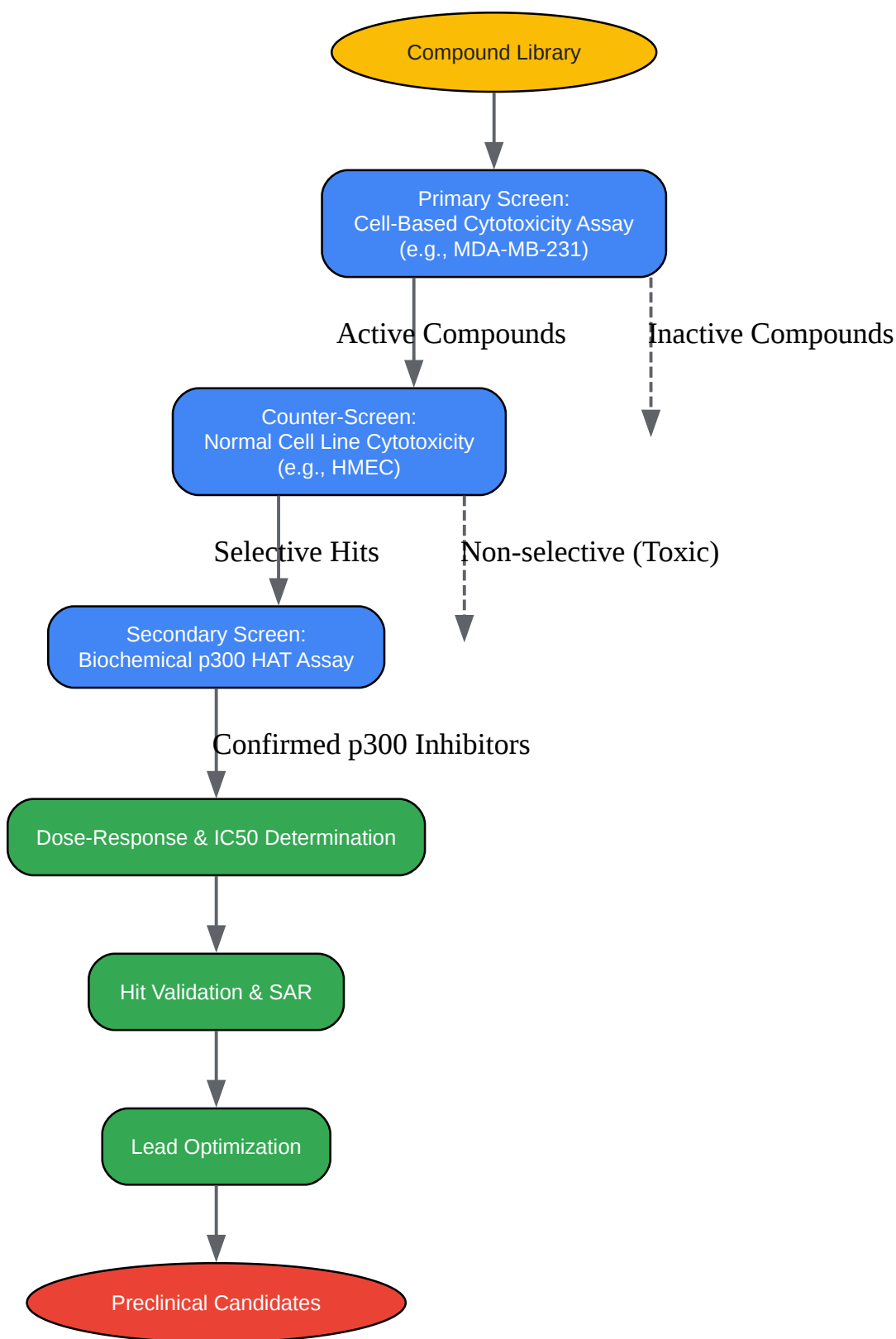


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Caption: p300 signaling pathway and point of inhibition by **JB300**.

## High-Throughput Screening Workflow

A typical HTS campaign to identify novel p300 inhibitors using **JB300** as a reference compound would follow the workflow depicted below.



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Caption: High-throughput screening workflow for p300 inhibitors.

## Quantitative Data

The inhibitory activity of **JB300** was characterized in both biochemical and cell-based assays. The data presented below are representative of a typical p300 inhibitor.

Assay Type	Description	Readout	JB300 IC <sub>50</sub> (μM)	Reference Compound (L002) IC <sub>50</sub> (μM)
Biochemical Assay	In vitro HAT assay with recombinant p300 catalytic domain, histone H3 peptide, and acetyl-CoA.[4]	Fluorescence/Luminescence	0.85	1.98[2]
Cell-Based Assay	Cytotoxicity assay in MDA-MB-468 triple-negative breast cancer cells after 72h treatment.	Cell Viability (MTT)	2.5	~5
Target Engagement Assay	Measurement of histone H3 lysine 27 acetylation (H3K27ac) levels in HEK293T cells via Western Blot. [8]	Chemiluminescence	1.2	Not Reported

## Experimental Protocols

### Protocol 1: Biochemical p300 HAT Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of p300 by measuring the production of Coenzyme A (CoA) as a byproduct of the acetyl-transfer reaction.

Materials:

- Recombinant human p300 (catalytic domain)
- Histone H3 (1-21) peptide substrate
- Acetyl-CoA
- **JB300** and other test compounds
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- CoA detection reagent (e.g., Thiol-reactive fluorescent probe)
- 384-well, low-volume, black plates
- Plate reader with fluorescence detection capabilities

Procedure:

- **Compound Plating:** Prepare serial dilutions of **JB300** and test compounds in DMSO. Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known p300 inhibitor like L002 or C646 (positive control).
- **Enzyme Preparation:** Dilute the recombinant p300 enzyme to the desired concentration (e.g., 2-5 nM) in cold Assay Buffer.
- **Substrate Mix Preparation:** Prepare a 2X substrate mix containing Histone H3 peptide (e.g., 20  $\mu$ M) and Acetyl-CoA (e.g., 10  $\mu$ M) in Assay Buffer.
- **Enzyme Addition:** Add 5  $\mu$ L of the diluted p300 enzyme solution to each well of the compound plate and incubate for 15 minutes at room temperature to allow for compound binding.

- Reaction Initiation: Add 5  $\mu$ L of the 2X substrate mix to each well to start the reaction.
- Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
- Reaction Termination and Detection: Add 10  $\mu$ L of the CoA detection reagent to each well. This will stop the enzymatic reaction and initiate the development of the fluorescent signal.
- Signal Reading: Incubate the plate for 15 minutes at room temperature, protected from light. Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em = 390/460 nm).
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls. Plot the data and determine the IC<sub>50</sub> value using a non-linear regression model.

## Protocol 2: Cell-Based Histone Acetylation Assay (Western Blot)

This protocol assesses the ability of **JB300** to inhibit p300 activity within a cellular context by measuring the levels of a specific histone acetylation mark, H3K27ac.[\[8\]](#)

Materials:

- HEK293T or a relevant cancer cell line (e.g., MDA-MB-468)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **JB300** and other test compounds
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-H3K27ac and anti-total Histone H3
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Protein electrophoresis and blotting equipment

- Chemiluminescence imager

#### Procedure:

- Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
- Compound Treatment: Treat the cells with varying concentrations of **JB300** (e.g., 0.1, 0.5, 1, 5, 10  $\mu$ M) for 24 hours. Include a DMSO-treated control.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with 100  $\mu$ L of ice-cold RIPA buffer.
- Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE and Western Blot: Load 20  $\mu$ g of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against H3K27ac (e.g., 1:1000 dilution) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
  - Wash the membrane three times with TBST.

- Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
- Data Analysis: Perform densitometric analysis of the H3K27ac bands and normalize them to the corresponding total Histone H3 bands. Calculate the reduction in H3K27ac levels relative to the DMSO control.

## Conclusion

**JB300** serves as a powerful tool for studying the biological functions of p300 and as a reference compound in HTS campaigns for the discovery of novel p300 inhibitors. The protocols outlined in this application note provide robust and reproducible methods for screening and characterizing compounds targeting p300, facilitating the development of new therapeutics for cancer and other diseases driven by p300 dysregulation.

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